

Comparative Cross-Reactivity Analysis of 5-Iodo-6-methylpyrimidin-4-amine Analogs

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Compound of Interest

Compound Name: **5-Iodo-6-methylpyrimidin-4-amine**

Cat. No.: **B186500**

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This guide provides a comparative analysis of the cross-reactivity profiles of **5-Iodo-6-methylpyrimidin-4-amine** and two of its hypothetical analogs, Analog A and Analog B. The pyrimidine scaffold is a common core in the development of kinase inhibitors, and understanding the selectivity of such compounds is crucial for predicting their therapeutic efficacy and potential off-target effects. The data presented herein is for illustrative purposes to demonstrate a typical cross-reactivity study.

Compound Structures

- Parent Compound: **5-Iodo-6-methylpyrimidin-4-amine**
- Analog A: 5-(4-fluorophenyl)-6-methylpyrimidin-4-amine
- Analog B: N-(4-methoxybenzyl)-**5-iodo-6-methylpyrimidin-4-amine**

Quantitative Cross-Reactivity Data

The following table summarizes the inhibitory activity (IC50 values in nM) of the parent compound and its analogs against a panel of representative kinases. Lower IC50 values indicate higher potency and potential for interaction.

Kinase Target	Parent Compound (IC50 nM)	Analog A (IC50 nM)	Analog B (IC50 nM)
Primary Target (Hypothetical)	15	10	25
EGFR	>10,000	850	>10,000
VEGFR2	5,200	1,200	8,900
SRC	850	350	1,500
LCK	1,200	450	2,100
ABL1	>10,000	8,700	>10,000
c-KIT	6,800	2,500	9,500
PDGFR β	7,100	3,100	>10,000

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of test compounds against a panel of protein kinases.

Materials:

- Recombinant human kinases
- Kinase-specific peptide substrates
- Adenosine triphosphate (ATP)
- Test compounds (Parent Compound, Analog A, Analog B) dissolved in DMSO
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ADP-Glo™ Kinase Assay Kit (Promega)

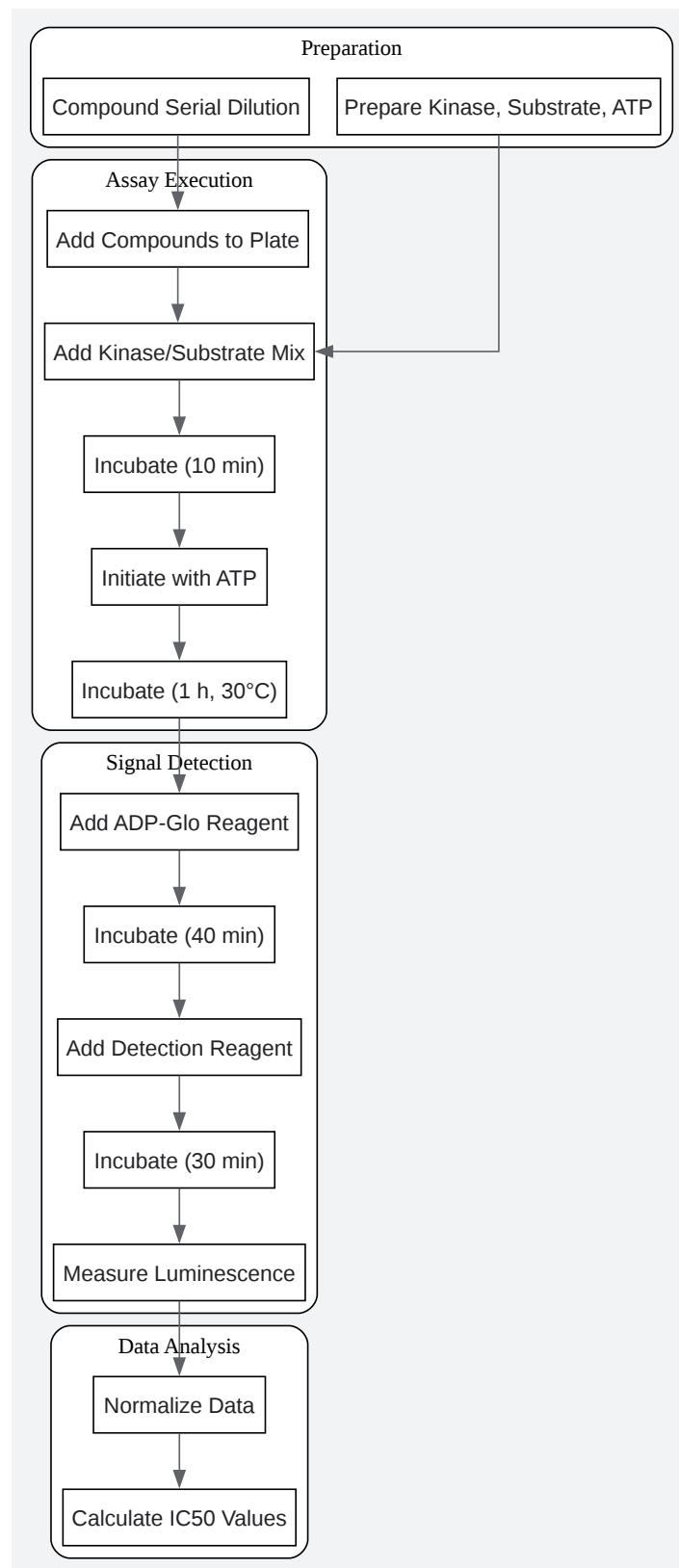
- White, opaque 384-well assay plates
- Plate reader capable of measuring luminescence

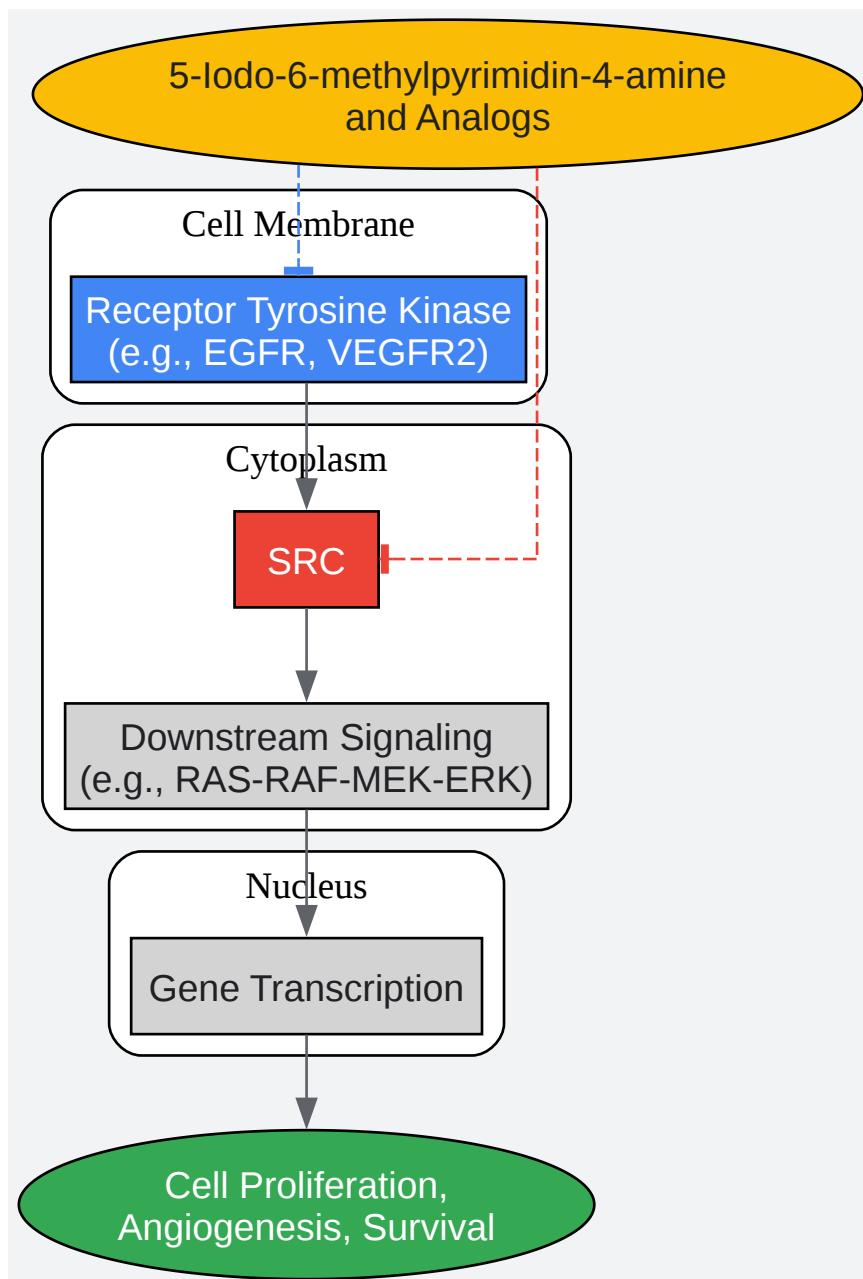
Procedure:

- Compound Preparation: A serial dilution of the test compounds is prepared in DMSO, typically starting from 10 mM. These are then further diluted in the kinase buffer to achieve the final desired concentrations for the assay.
- Kinase Reaction Setup:
 - To each well of a 384-well plate, add 2.5 μ L of the test compound dilution.
 - Add 2.5 μ L of the kinase/substrate mixture in kinase buffer.
 - Incubate the plate for 10 minutes at room temperature.
- Initiation of Kinase Reaction:
 - Initiate the reaction by adding 5 μ L of ATP solution to each well. The final ATP concentration should be at or near the K_m for each specific kinase.
 - Allow the reaction to proceed for 1 hour at 30°C.
- Signal Detection:
 - Stop the kinase reaction by adding 5 μ L of ADP-Glo™ Reagent.
 - Incubate for 40 minutes at room temperature to deplete the remaining ATP.
 - Add 10 μ L of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
 - Incubate for 30 minutes at room temperature.
- Data Acquisition: Measure the luminescence using a plate reader.

- Data Analysis: The luminescence data is normalized using a vehicle control (0% inhibition) and a control without kinase (100% inhibition). IC50 values are then calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Visualizations





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